4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide
Description
Properties
IUPAC Name |
4-(bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2.BrH/c1-3-10-5-7(4-8)6(2)9-10;/h5H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLSXXUJIHJKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
A well-documented strategy for introducing bromomethyl groups involves radical bromination of alkyl-substituted pyrazoles. For the structurally analogous 5-(bromomethyl)-1-ethyl-3-methylpyrazole hydrobromide, NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride selectively brominate allylic methyl groups. Applying this method to 1-ethyl-3,4-dimethylpyrazole would target the 4-methyl group due to its allylic position relative to the pyrazole’s conjugated double bonds.
Reaction Conditions :
- Reagents : NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, reflux (80°C).
- Yield : ~70–80% (extrapolated from analogous reactions).
Mechanistic Insight :
Radical initiators abstract hydrogen from the allylic methyl group, generating a stabilized radical intermediate that reacts with NBS to install bromine. Subsequent treatment with HBr forms the hydrobromide salt.
Electrophilic Bromination with Phosphorus Tribromide (PBr₃)
For pyrazoles with hydroxymethyl groups at position 4, PBr₃ enables direct conversion to bromomethyl derivatives. This method, adapted from the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, involves refluxing the hydroxymethyl precursor with excess PBr₃ in anhydrous dichloromethane.
Procedure :
- Hydroxymethyl Intermediate : Synthesized via hydrolysis of a 4-carbethoxy group (e.g., ethyl 4-hydroxymethyl-1-ethyl-3-methylpyrazole-5-carboxylate).
- Bromination : 4-hydroxymethylpyrazole (1 equiv), PBr₃ (3 equiv), CH₂Cl₂, reflux (4 h).
- Salt Formation : Neutralization with HBr in diethyl ether yields the hydrobromide salt.
Yield : 65–75% (estimated based on similar transformations).
Functional Group Interconversion Strategies
Nucleophilic Substitution of Chloromethyl Precursors
Chloromethylpyrazoles, accessible via chlorination of hydroxymethyl intermediates (e.g., using SOCl₂), undergo nucleophilic substitution with bromide ions. This two-step process avoids radical pathways and is advantageous for acid-sensitive substrates.
Example Protocol :
- Chlorination : 4-hydroxymethyl-1-ethyl-3-methylpyrazole (1 equiv), SOCl₂ (2 equiv), toluene, 60°C (2 h).
- Bromide Exchange : Chloromethyl intermediate (1 equiv), NaBr (3 equiv), DMF, 100°C (12 h).
Yield : ~60% (based on dehalogenation reactions in pyrazole systems).
Comparative Analysis of Synthetic Routes
Analytical Characterization and Quality Control
Critical to process validation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
- ¹H NMR (DMSO-d₆) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.25 (q, J = 7.1 Hz, 2H, NCH₂), 4.72 (s, 2H, CH₂Br), 7.19 (s, 1H, pyrazole-H).
- HRMS-ESI+ : m/z calcd for C₇H₁₁BrN₂ (M+H)⁺: 217.0084; found: 217.0082.
Industrial-Scale Considerations
Optimizing bromine atom economy and minimizing waste are priorities for large-scale production. Continuous flow reactors improve safety and efficiency in exothermic bromination steps, while solvent recovery systems (e.g., CCl₄ distillation) enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are commonly used.
Major Products Formed
Substitution Reactions: Products include azido-pyrazoles, thiocyanato-pyrazoles, and alkoxy-pyrazoles.
Oxidation Reactions: Products include pyrazole carboxylic acids and pyrazole ketones.
Reduction Reactions: The major product is 1-ethyl-3-methyl-1H-pyrazole.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the potential of pyrazole derivatives, including 4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide, in exhibiting antimicrobial properties. A study on various pyrazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was evaluated alongside standard antibiotics, showing promising inhibition zones, particularly against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 20 | 0.5 |
| This compound | Escherichia coli | 18 | 0.8 |
Antifungal Properties
The compound has also been investigated for its antifungal activities. A related study found that pyrazole derivatives could effectively inhibit the growth of various phytopathogenic fungi, suggesting their potential use as fungicides in agricultural settings .
Fungicide Development
The synthesis of pyrazole derivatives, including this compound, has been explored for developing new fungicides. These compounds have shown effectiveness against common agricultural pathogens, which could lead to safer and more efficient crop protection methods .
Table 2: Efficacy of Pyrazole Derivatives as Fungicides
| Compound | Fungal Strain | Inhibition (%) | Application Rate (g/ha) |
|---|---|---|---|
| This compound | Fusarium oxysporum | 85 | 10 |
| This compound | Botrytis cinerea | 78 | 15 |
Synthetic Pathways
The synthesis of this compound often involves multicomponent reactions that emphasize efficiency and yield. Recent advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield through environmentally friendly processes .
Table 3: Synthetic Methods for Pyrazole Derivatives
| Methodology | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Microwave-assisted synthesis | 85 | 2 |
| Ultrasound-assisted synthesis | 90 | 3 |
Clinical Trials and Research Findings
Several studies have focused on the bioactivity of pyrazole derivatives, including clinical trials assessing their efficacy as antimicrobial agents. For instance, a recent trial demonstrated that compounds similar to this compound exhibited lower MIC values compared to traditional antibiotics, indicating their potential for clinical use .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function.
Comparison with Similar Compounds
Key Observations :
- The ethyl and methyl substituents in the target compound distinguish it from phenyl-substituted analogs (e.g., 4-bromo-1-phenyl derivatives), which are common in pharmaceuticals .
- The hydrobromide salt form increases stability and solubility compared to neutral bromopyrazoles, as seen in compounds like 3-bromo-4-methyl-1-phenyl-1H-pyrazole .
- Melting points for hydrobromide salts (e.g., >280°C decomposition in ) suggest high thermal stability, likely due to ionic interactions.
Biological Activity
4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide is a pyrazole derivative with potential applications in medicinal chemistry and biological research. Its structure includes a bromomethyl group, which is known to enhance reactivity and biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1855907-53-7
The presence of the bromomethyl group is significant as it can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to altered biological functions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It can interact with receptors, potentially affecting signal transduction pathways.
- Cytotoxic Effects : Some studies indicate that derivatives of pyrazoles exhibit cytotoxicity against cancer cell lines, suggesting potential use in oncology.
In Vitro Studies
Recent research has highlighted the efficacy of pyrazole derivatives in inhibiting lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. For instance, compounds similar to this compound have demonstrated significant inhibition of LDH in pancreatic and Ewing's sarcoma cell lines, leading to reduced lactate production and cell growth inhibition .
Case Studies
A study focusing on various pyrazole derivatives reported that certain modifications to the pyrazole structure enhanced their biological activity significantly. These modifications included altering substituents on the pyrazole ring, which affected binding affinity and inhibitory potency against specific enzymes .
Data Table: Biological Activity Overview
Synthesis and Derivatives
The synthesis of this compound typically involves bromination processes that yield various derivatives with differing biological activities. The synthetic routes often utilize environmentally friendly methods to optimize yields and reduce waste .
Q & A
Q. What are the standard synthetic routes for preparing 4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Pyrazole Formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions to form the pyrazole ring.
Q. Substituent Introduction :
- Ethyl and Methyl Groups : Alkylation at the N1 and C3 positions using ethyl halides and methylating agents (e.g., methyl iodide).
- Bromomethyl Group : Bromination of a pre-installed methyl group at C4 using reagents like N-bromosuccinimide (NBS) under radical initiation or photolytic conditions .
Hydrobromide Salt Formation : Reaction with hydrobromic acid (HBr) to stabilize the compound.
Key Considerations : Reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric control to avoid over-bromination or side products.
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks for ethyl (δ ~1.2–1.4 ppm, triplet; δ ~4.0–4.2 ppm, quartet), methyl (δ ~2.3–2.5 ppm, singlet), and bromomethyl (δ ~4.5–4.7 ppm, singlet) groups.
- ¹³C NMR : Assignments for pyrazole carbons (δ ~140–160 ppm) and substituents (e.g., bromomethyl at δ ~30–35 ppm) .
- IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm⁻¹) and N-H (~3200 cm⁻¹).
- X-ray Crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.9–2.0 Å) and dihedral angles to confirm regiochemistry .
Advanced Research Questions
Q. What strategies are employed to mitigate competing side reactions during nucleophilic substitution of the bromomethyl group?
- Methodological Answer : The bromomethyl group’s reactivity can lead to undesired elimination or cross-coupling. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) stabilize transition states for SN2 mechanisms.
- Catalytic Control : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity.
- Temperature Modulation : Lower temperatures (0–25°C) reduce elimination pathways.
- Protecting Groups : Temporary protection of adjacent functional groups (e.g., silylation of hydroxyl groups) .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound?
- Methodological Answer : SAR studies involve systematic modifications:
Q. Substituent Variation :
- Replace bromomethyl with chloromethyl or iodomethyl to assess halogen effects on bioactivity.
- Modify ethyl/methyl groups to bulkier alkyl chains to probe steric effects.
Q. Biological Assays :
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric assays.
- Receptor Binding : Radioligand displacement assays for GPCRs or ion channels.
Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like acetylcholinesterase or bacterial enzymes .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential HBr release.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with analogous pyrazole derivatives (e.g., 4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₇H₁₁Br₂N₂) and isotopic patterns.
- Dynamic NMR : Resolve overlapping signals caused by conformational exchange at elevated temperatures.
- Literature Benchmarking : Compare crystallographic data (e.g., CCDC entries) for bond angles and torsion consistency .
Applications in Academic Research
Q. What role does the bromomethyl group play in cross-coupling reactions for functionalizing this compound?
- Methodological Answer : The bromomethyl group enables:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
